molecular formula C16H23ClN2O4S B2875283 2-chloro-N-[5-(piperidine-1-sulfonyl)-2-(propan-2-yloxy)phenyl]acetamide CAS No. 879362-86-4

2-chloro-N-[5-(piperidine-1-sulfonyl)-2-(propan-2-yloxy)phenyl]acetamide

Cat. No.: B2875283
CAS No.: 879362-86-4
M. Wt: 374.88
InChI Key: ZIOFCGMZEWFLKA-UHFFFAOYSA-N
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Description

“2-chloro-N-[5-(piperidine-1-sulfonyl)-2-(propan-2-yloxy)phenyl]acetamide” is a chemical compound with the CAS number 879362-86-4 . It has a molecular weight of 374.88 and a molecular formula of C16H23ClN2O4S .


Molecular Structure Analysis

The molecular structure of this compound includes a piperidine ring, which is a six-membered ring with one nitrogen atom and five carbon atoms. It also contains a sulfonyl group (-SO2-), a chloro group (-Cl), and a propan-2-yloxy group (-OCH(CH3)2) attached to a phenyl ring .


Physical and Chemical Properties Analysis

This compound has a molecular weight of 374.88 . Other physical and chemical properties such as boiling point, melting point, and density are not specified in the available resources .

Scientific Research Applications

Antibacterial Activity

Research has demonstrated the synthesis of acetamide derivatives bearing azinane and 1,3,4-oxadiazole heterocyclic cores, evaluating their antibacterial potentials. One study synthesized various derivatives and found that compounds bearing a 2-methylphenyl group were notably active against a range of bacterial strains, including Salmonella typhi, Escherichia coli, Pseudomonas aeruginosa, Staphylococcus aureus, and Bacillus subtilis. These compounds were identified as moderate inhibitors, especially effective against Gram-negative bacterial strains, showcasing their potential in antibacterial applications (Iqbal et al., 2017).

Pharmacological Evaluation

Another study focused on the synthesis of N-substituted derivatives of ethyl nipecotate, exploring their antibacterial and anti-enzymatic potentials. This work highlighted the synthesis process and the evaluation of these compounds against various bacterial strains, identifying some derivatives as good inhibitors of gram-negative bacteria. These findings suggest a promising direction for the development of new therapeutic agents with multifunctional properties (Nafeesa et al., 2017).

Enzyme Inhibition for Therapeutic Applications

Further research into the synthesis of biologically active O-substituted derivatives of sulfonamides bearing the piperidine nucleus revealed talented activity against enzymes such as butyrylcholinesterase (BChE), indicating potential therapeutic applications for neurodegenerative diseases like Alzheimer's (Khalid et al., 2013).

Future Directions

Piperidine derivatives, such as this compound, play a significant role in the pharmaceutical industry . They are present in more than twenty classes of pharmaceuticals, as well as alkaloids . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . Future research may focus on discovering and evaluating the biological activity of potential drugs containing the piperidine moiety .

Properties

IUPAC Name

2-chloro-N-(5-piperidin-1-ylsulfonyl-2-propan-2-yloxyphenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23ClN2O4S/c1-12(2)23-15-7-6-13(10-14(15)18-16(20)11-17)24(21,22)19-8-4-3-5-9-19/h6-7,10,12H,3-5,8-9,11H2,1-2H3,(H,18,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIOFCGMZEWFLKA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=C(C=C(C=C1)S(=O)(=O)N2CCCCC2)NC(=O)CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23ClN2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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